![molecular formula C8H9NO4 B2920350 2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid CAS No. 2094856-03-6](/img/structure/B2920350.png)

2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

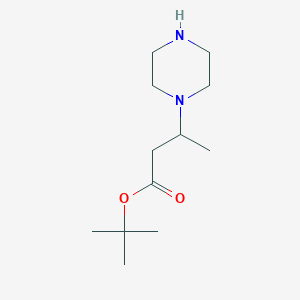

“2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid” is a chemical compound with the CAS Number: 2094856-03-6 . It has a molecular weight of 183.16 and its IUPAC name is 2-((2-hydroxypyridin-4-yl)methoxy)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO4/c10-7-3-6(1-2-9-7)4-13-5-8(11)12/h1-3H,4-5H2,(H,9,10)(H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid”, based on the latest research findings:

Antiepileptic Drug Development

The compound has been identified as a precursor in the synthesis of perampanel , a novel non-competitive AMPA receptor antagonist showing potent activity in vitro and in vivo models of epilepsy .

Rare Earth Metal Ions Adsorption

Research indicates potential use in the adsorption of rare earth metal ions, which could have implications for environmental cleanup and resource recovery .

Antiproliferative Activity

Studies suggest that derivatives of this compound exhibit antiproliferative activity against certain cancer cell lines, indicating potential for cancer treatment research .

Drug Precursors and Ligands

The compound’s derivatives are useful as drug precursors or perspective ligands, which can be beneficial in pharmaceutical synthesis and drug design .

Organic Synthesis Reactions

It reacts regioselectively with alkyl halides to give sulfides, which can be used in further chemical synthesis processes .

Selective O-Benzylation

A novel ternary system involving this compound has been reported to be highly effective for selective O-benzylation, which is a valuable reaction in organic chemistry .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target ampa-type ionotropic glutamate receptors .

Mode of Action

Similar compounds have been described as noncompetitive antagonists of ampa-type ionotropic glutamate receptors . This suggests that the compound might interact with its targets by binding to a site different from the active site, thereby altering the receptor’s function.

Biochemical Pathways

The involvement of similar compounds with glutamatergic neurotransmission suggests that this compound might influence pathways related to glutamate signaling .

Result of Action

The potential antagonistic action on ampa-type ionotropic glutamate receptors suggests that it might modulate glutamatergic neurotransmission .

Propiedades

IUPAC Name |

2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-7-3-6(1-2-9-7)4-13-5-8(11)12/h1-3H,4-5H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOUKZUJYJAOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2920271.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920279.png)

![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)

![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)